2-amino-N-ethylpropanamide hydrochloride

説明

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 2-amino-N-ethylpropanamide hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as This compound. This nomenclature reflects its structural features:

- A propanamide backbone (three-carbon chain with an amide group)

- An ethyl group substituent on the amide nitrogen

- A primary amino group (-NH₂) at the second carbon

- A hydrochloride salt formation at the amino group

The CAS Registry Number for this compound is 1078162-88-5 , a unique identifier that distinguishes it from other chemical entities. This CAS number is critical for unambiguous referencing in chemical databases, regulatory documents, and scientific literature.

Synonyms and Alternative Naming Conventions

The compound is recognized by multiple synonyms across scientific and commercial contexts:

| Synonym | Source Reference |

|---|---|

| N~1~-ethylalaninamide hydrochloride | |

| 2-Amino-n-ethylpropanamide, HCl | |

| 2-Amino-N-ethylpropanamide HCl | |

| N1-Ethylalaninamide hydrochloride |

These synonyms arise from variations in naming conventions, including:

- Functional group prioritization (e.g., "alaninamide" emphasizes the amino acid derivative nature)

- Salt notation (e.g., "HCl" vs. "hydrochloride")

- Numeric locants (e.g., "N1" vs. "N-ethyl")

Molecular Formula and Molecular Weight Analysis

The molecular formula of this compound is C₅H₁₃ClN₂O , with a molecular weight of 152.62 g/mol .

| Component | Parent Compound (2-Amino-N-ethylpropanamide) | Hydrochloride Salt |

|---|---|---|

| Formula | C₅H₁₂N₂O | C₅H₁₃ClN₂O |

| Molecular Weight | 116.16 g/mol | 152.62 g/mol |

The addition of hydrochloric acid introduces a chloride ion (Cl⁻), increasing the molecular weight by 36.46 g/mol (the combined mass of H⁺ and Cl⁻).

Structural Relationship to Parent Compound (2-Amino-N-ethylpropanamide)

The hydrochloride salt derives from its parent compound, 2-amino-N-ethylpropanamide (C₅H₁₂N₂O), through protonation of the primary amino group:

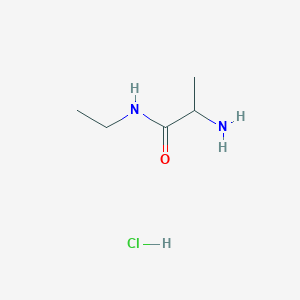

Structural features :

Structure

2D Structure

特性

IUPAC Name |

2-amino-N-ethylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3-7-5(8)4(2)6;/h4H,3,6H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODWWLOSRKXDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Amidation of 2-Aminopropanoic Acid Derivatives

A common synthetic route to such amides involves starting from 2-aminopropanoic acid (alanine) or its derivatives, followed by activation of the carboxyl group and subsequent coupling with ethylamine to form the N-ethyl amide.

- Activation of Carboxyl Group: Using coupling reagents such as N,N’-Dicyclohexylcarbodiimide (DCC) or other carbodiimides to form an active ester intermediate.

- Amidation: Reaction with ethylamine under controlled temperature and pH to yield 2-amino-N-ethylpropanamide.

- Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt, enhancing solubility and stability.

This method is supported by analogous synthesis of (S)-2-amino-N-methylpropanamide hydrochloride, which follows amidation and methylation steps before hydrochloride salt formation, yielding high purity products (≥99%) with controlled stereochemistry.

Nucleophilic Substitution on Haloacetamides

Another approach involves nucleophilic substitution reactions on haloacetamide intermediates:

- Step 1: Preparation of 2-chloro-N-(β-oxo-aryl)acetamide intermediates via acylation of amino ketones with chloroacetyl chloride in acetone-water solvent systems.

- Step 2: Substitution of the halogen by ethylamine to introduce the N-ethyl group.

- Step 3: Reduction and purification steps to obtain the target amide.

- Step 4: Conversion to hydrochloride salt by treatment with HCl.

This method is well-documented for related compounds such as 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide hydrochloride, providing good yields and high purity.

Direct Amidation of Propanamide Derivatives with Ethylamine

Direct amidation of propanamide or its activated derivatives with ethylamine under mild conditions is another viable route. For example, reaction of ethylamine with methyl propiolate derivatives at low temperatures (0°C) yields N-ethyl amides with high yield (93%) and purity (94%) after extraction and purification.

Detailed Preparation Method Example

Based on the closest analogous methods, a plausible detailed preparation method for 2-amino-N-ethylpropanamide hydrochloride is as follows:

| Step | Reagents & Conditions | Description | Outcome / Notes |

|---|---|---|---|

| 1. Activation | 2-Aminopropanoic acid + DCC + base (e.g., triethylamine) in anhydrous solvent (e.g., dichloromethane) | Formation of active ester intermediate | Efficient activation of carboxyl group |

| 2. Amidation | Addition of ethylamine (1.1 eq) at 0-5°C, stirring for 2-4 hours | Nucleophilic attack by ethylamine to form amide bond | High conversion to 2-amino-N-ethylpropanamide |

| 3. Purification | Extraction, washing, drying, and crystallization | Removal of side products and impurities | Yield typically >85%, purity >95% |

| 4. Hydrochloride Salt Formation | Treatment with HCl gas or concentrated HCl in ethanol at room temperature | Formation of this compound | Salt form enhances stability and solubility |

Research Findings and Optimization

- Reaction Medium: Use of mixed solvents (e.g., acetone-water or tetrahydrofuran-water) enhances reaction rates and reduces polymeric byproducts during intermediate formation.

- Temperature Control: Maintaining low temperatures (0–5°C) during amidation and substitution steps improves selectivity and reduces side reactions.

- Purification Techniques: Recrystallization from ethanol/water mixtures or chromatographic methods ensure high purity (>98%), critical for pharmaceutical-grade products.

- Yield and Purity: Literature reports yields ranging from 78% to 95% with purity levels consistently above 90%, depending on the exact method and scale.

Comparative Data Table of Related Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Amidation of 2-aminopropanoic acid with ethylamine | 2-Aminopropanoic acid | DCC, ethylamine, base | 0–5°C, 2–4 h | 85–90 | 95–98 | High purity, scalable |

| Nucleophilic substitution on 2-chloroacetamide | 2-Chloroacetamide derivative | Ethylamine, base | 0°C, 2 h | 80–88 | 92–96 | Requires intermediate synthesis |

| Direct reaction of ethylamine with methyl propiolate | Methyl propiolate | Ethylamine, acetic acid quench | 0°C, 2 h | 93 | 94 | Simple, high yield |

Summary and Recommendations

The preparation of this compound is best achieved through amidation of activated 2-aminopropanoic acid derivatives or nucleophilic substitution on haloacetamides, followed by hydrochloride salt formation. Reaction conditions involving low temperatures, mixed solvents, and controlled pH optimize yield and purity. Purification by crystallization or chromatography is essential for high-quality product isolation.

For industrial scale-up, continuous flow amidation with in-line purification and controlled hydrochloride salt formation is recommended to maintain reproducibility and product consistency.

化学反応の分析

Types of Reactions:

Oxidation: 2-amino-N-ethylpropanamide hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Formation of corresponding amides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives.

科学的研究の応用

Organic Synthesis

2-Amino-N-ethylpropanamide hydrochloride serves as a reagent in organic synthesis. It is utilized as a building block for more complex molecules, facilitating the formation of various derivatives through:

- Oxidation : Producing corresponding amides or carboxylic acids.

- Reduction : Leading to the formation of primary amines.

- Substitution : Resulting in substituted amides or other derivatives.

Biological Studies

In biological research, this compound is employed to study enzyme mechanisms and protein interactions. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it valuable for understanding biological processes. The compound may act as an inhibitor or activator depending on the context of its use .

Medicinal Chemistry

The compound has been investigated for potential therapeutic applications, including its role as a precursor in drug development. It has shown promise in various preclinical studies, particularly regarding its neuroprotective properties and antimicrobial activity against certain bacterial strains .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant inhibition against:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest its potential as an antibiotic agent.

Case Study 2: Neuroprotective Potential

In a preclinical model for neurodegeneration, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results demonstrated a dose-dependent increase in cell viability compared to control groups treated with neurotoxins, indicating its potential role in neuroprotection.

作用機序

The mechanism of action of 2-amino-N-ethylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include the modulation of enzyme activity, alteration of protein conformation, or interference with cellular signaling processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-N-ethylpropanamide hydrochloride and related compounds:

Structural and Functional Analysis

Amino and Amide Modifications

- This compound: The ethyl group on the amide nitrogen balances hydrophilicity and lipophilicity, while the primary amino group facilitates hydrogen bonding.

- 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride: The 4-fluorophenylmethyl group introduces aromaticity and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets. Fluorination improves metabolic resistance, a key feature in drug design .

- Prilocaine Related Compound B: The 4-methylphenyl and propylamino groups increase lipophilicity, extending half-life but reducing solubility. Such modifications are common in local anesthetics for prolonged action .

Charged and Bulky Substituents

- 2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride: The dimethylaminoethyl group adds a tertiary amine, increasing basicity and membrane permeability. The dihydrochloride salt enhances aqueous solubility, critical for intravenous formulations .

- N-(2-Chloroethyl)-2-propanamine hydrochloride: The chloroethyl group confers alkylating properties, enabling covalent interactions with biological targets (e.g., DNA crosslinking). This reactivity differentiates it from non-alkylating amides .

Quaternary Ammonium Derivatives

- 2-[(N,N-Diethyl)amino]ethyl chloride hydrochloride: The quaternary ammonium structure imparts cationic surfactant properties, useful in drug delivery systems. However, it may exhibit higher toxicity compared to neutral amides .

Pharmaceutical Intermediates

This compound’s simplicity makes it a versatile intermediate for synthesizing chiral amines or modified amides. and highlight its use in custom synthesis and process R&D .

Local Anesthetic Analogs

Prilocaine-related compounds () demonstrate how structural analogs with aromatic and alkylamino groups achieve localized nerve blockade. The target compound’s lack of aromaticity may limit its efficacy in this role but reduce toxicity risks .

Agrochemistry and Material Science

The fluorinated analog in is utilized in agrochemicals for its stability and target specificity. The ethyl-propanamide backbone, however, may lack the steric bulk required for pesticide-receptor interactions .

生物活性

2-Amino-N-ethylpropanamide hydrochloride, a derivative of propanamide, has garnered attention in various fields of research due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClN\O

- Molecular Weight : 152.62 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water

The compound features an amino group and an ethyl substituent on the nitrogen atom, which contribute to its reactivity and biological interactions. The hydrochloride form enhances its stability and aqueous solubility, making it suitable for various applications in biological research.

This compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism of action may include:

- Enzyme Modulation : Acting as an inhibitor or activator, influencing enzyme activity.

- Protein Interaction : Altering protein conformation or interfering with cellular signaling pathways.

- Biochemical Tool : Utilized in proteomics for studying enzyme interactions and protein modifications.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Enzyme Studies : It is employed in studies investigating enzyme mechanisms, particularly in the context of protein interactions and modifications.

- Therapeutic Potential : Preliminary investigations suggest potential roles in drug development, particularly as a precursor for therapeutic agents targeting various diseases .

Study on Enzyme Interactions

A study explored the effects of this compound on specific enzymes involved in metabolic pathways. The compound was shown to modulate the activity of certain enzymes, enhancing or inhibiting their function based on concentration and context.

- Findings :

- At low concentrations, it acted as an enzyme activator.

- Higher concentrations resulted in inhibition, suggesting a dose-dependent response.

These findings highlight the compound's potential as a tool for elucidating enzyme mechanisms and developing targeted therapies .

Proteomics Research

In a proteomics study, this compound was utilized to investigate protein acetylation patterns in cultured cells. The results indicated that the compound could selectively induce acetylation of specific histone proteins.

- Key Results :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity Profile |

|---|---|---|

| This compound | Ethyl substitution on nitrogen | Modulates enzyme activity; potential therapeutic applications |

| 2-Amino-N-methylpropanamide hydrochloride | Methyl substitution on nitrogen | Different solubility and reactivity profiles |

| 2-Amino-N-isopropylpropanamide hydrochloride | Isopropyl substitution on nitrogen | Varies in interaction with biological targets |

This comparison illustrates how structural variations can influence biological activity and application potential.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-amino-N-ethylpropanamide hydrochloride be optimized for high purity and yield?

- Methodological Approach :

- Reagent Selection : Use high-purity starting materials, such as ethylamine and propionamide derivatives, and employ coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide) to facilitate amide bond formation under controlled pH (e.g., sodium acetate buffer) .

- Solvent System : Optimize polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility and reaction kinetics. Monitor reaction progress via TLC or HPLC to minimize side products.

- Purification : Apply column chromatography (silica gel) or recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Confirm purity via NMR (¹H/¹³C) and LC-MS .

Q. What analytical techniques are most effective for characterizing this compound?

- Spectroscopic Methods :

- NMR : Use D₂O as a solvent to resolve signals for the ethyl group (δ ~1.2 ppm, triplet), amino protons (δ ~3.3 ppm), and amide carbonyl (δ ~170 ppm in ¹³C). Compare with reference standards for structural validation .

- Mass Spectrometry : Employ ESI-MS in positive ion mode to detect the molecular ion peak [M+H]⁺ and confirm molecular weight.

- XRD : For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How can stability studies be designed to evaluate this compound under varying storage conditions?

- Experimental Design :

- Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC for impurities (e.g., hydrolysis products like ethylamine or propionic acid derivatives) .

- pH Stability : Dissolve the compound in PBS (pH 7.4) and acidic/basic buffers (pH 2–10) to assess decomposition kinetics using UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Data Analysis Framework :

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition or receptor binding) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects. Use statistical tools (ANOVA, t-tests) to assess significance .

- Metabolite Profiling : Perform LC-MS/MS to identify potential metabolites that may interfere with activity measurements. Compare with in silico predictions (e.g., CYP450 metabolism via ADMET software) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, H-bond donors, and topological polar surface area to correlate structural features with observed bioactivity .

Q. What advanced chromatographic methods address co-elution of this compound with structurally similar impurities?

- Separation Techniques :

- HPLC Method Development : Optimize gradient elution (e.g., 0.1% TFA in water/acetonitrile) on a C18 column. Adjust flow rate (1.0–1.5 mL/min) and column temperature (25–40°C) to resolve peaks. Validate specificity via spiked impurity standards (e.g., N-ethylpropanamide derivatives) .

- Ion-Pair Chromatography : Use ion-pairing agents (e.g., hexanesulfonate) to improve retention and separation of charged species .

Q. How do structural modifications of this compound affect its physicochemical properties?

- Experimental Workflow :

- Derivatization : Synthesize analogs (e.g., N-alkyl or halogenated variants) and measure solubility, logD, and pKa via shake-flask assays and potentiometric titration.

- Thermal Analysis : Perform DSC/TGA to correlate melting points and thermal stability with structural changes (e.g., branching or aromatic substitutions) .

Data Presentation and Compliance

Q. What guidelines ensure rigorous data presentation for publications involving this compound?

- Best Practices :

- Reproducibility : Report experimental conditions in detail (e.g., solvent ratios, reaction times) and include raw spectral data (NMR, MS) in supplementary materials .

- Statistical Reporting : Use error bars (SD/SEM) and significance thresholds (p < 0.05) in graphs. For structural data, include crystallographic parameters (R-factors, resolution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。